3-(Dimethylamino)-5-methyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one
Description
3-(Dimethylamino)-5-methyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one is a heterocyclic compound featuring an oxazolidinone core substituted with a dimethylamino group at position 3, methyl and phenyl groups at position 5, and a sulfanylidene moiety at position 2. The oxazolidinone scaffold is known for its versatility in medicinal chemistry and materials science, with substituents significantly influencing biological activity, stability, and reactivity .
Properties
CAS No. |
88051-73-4 |
|---|---|
Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
3-(dimethylamino)-5-methyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C12H14N2O2S/c1-12(9-7-5-4-6-8-9)10(15)14(13(2)3)11(17)16-12/h4-8H,1-3H3 |
InChI Key |
HNBAUTBWBOMSQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=S)O1)N(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one typically involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide in dimethylformamide (DMF). This reaction produces an intermediate, which undergoes further cyclization to form the desired thioxooxazolidinone derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the dimethylamino group.
Scientific Research Applications
3-(dimethylamino)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Oxazolidinone Derivatives
3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one (CAS 172514-88-4)
- Structure: Differs by replacing the dimethylamino group with an amino group.
- This compound is utilized as a synthetic intermediate in heterocyclic chemistry .
(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
- Structure: Lacks the sulfanylidene and dimethylamino groups but shares the methyl and phenyl substituents.
- Key Differences : The oxazolidin-2-one core (vs. sulfanylidene-substituted) reduces electrophilicity, making it less reactive in thiol-mediated reactions. This compound is widely employed as a chiral auxiliary in asymmetric synthesis .
Thiazolidinone and Rhodanine Derivatives
5-(4-Dimethylamino-benzylidene)-2-thioxo-thiazolidin-4-one
- Structure: Features a thiazolidinone core with a dimethylamino-benzylidene substituent.
- This compound exhibits applications in dye chemistry and antimicrobial research .
5-Benzylidene-3-(2-(dimethylamino)ethyl)-2-thioxothiazolidin-4-one (D1)
- Structure: Rhodanine derivative with a dimethylaminoethyl chain.
- Key Differences: The rhodanine scaffold (thiazolidinone with an additional ketone group) confers distinct electronic properties, enabling stronger hydrogen bonding. Compound D1 demonstrated moderate antimicrobial activity in screening studies .
Coumarin Derivatives
3-(4-(Dimethylamino)phenyl)-7-aminoethoxy-coumarin (6a)
- Structure: Coumarin core with dimethylaminophenyl and aminoethoxy substituents.
- Key Differences: The planar coumarin system allows for π-π stacking interactions, unlike the non-planar oxazolidinone. Compound 6a showed dual acetylcholinesterase inhibition (IC₅₀ = 12 nM) and antioxidant activity, highlighting the role of the dimethylamino group in enhancing target affinity .
Data Table: Comparative Analysis
*Inferred from structural analogs; direct data unavailable in provided evidence.
Research Findings and Implications
- Role of Sulfanylidene Group : The sulfanylidene moiety in the target compound may enhance reactivity in nucleophilic substitution reactions compared to oxazolidin-2-one derivatives .
- Dimethylamino Substituent: The dimethylamino group, common to the target compound and coumarin 6a, is associated with improved bioavailability and target binding in cholinesterase inhibitors .
- Thiazolidinone vs. Oxazolidinone: Thiazolidinones (e.g., ) generally exhibit higher metabolic stability but lower solubility than oxazolidinones due to sulfur's electron-withdrawing effects.
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